Product packaging for 4-(4-Bromophenyl)-2,6-dichloropyrimidine(Cat. No.:CAS No. 1490189-81-5)

4-(4-Bromophenyl)-2,6-dichloropyrimidine

Cat. No.: B3020465
CAS No.: 1490189-81-5
M. Wt: 303.97
InChI Key: YCFQUQJADBOSAN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The journey into the world of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org The systematic study of this class of compounds was further advanced by Pinner, who first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines in 1884 and coined the name "pyrimidine" in 1885. wikipedia.org The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman. wikipedia.org

A pivotal moment in the evolution of pyrimidine chemistry was the discovery of its derivatives—cytosine, thymine, and uracil—as fundamental components of nucleic acids, DNA, and RNA. wikipedia.orgjacsdirectory.comumich.edu This biological significance spurred intense research, leading to the development of numerous synthetic methodologies. The Biginelli reaction, first reported in 1891, became a classic and efficient one-pot method for synthesizing dihydropyrimidinones, further expanding the synthetic chemist's toolkit. mdpi.com Over the decades, research has evolved from identifying naturally occurring pyrimidines to designing and synthesizing novel derivatives with tailored biological and physical properties, cementing their role in diverse scientific disciplines. jacsdirectory.commdpi.comnih.gov

Significance of Dihalosubstituted Pyrimidines as Synthetic Intermediates

Dihalosubstituted pyrimidines are particularly valuable as synthetic intermediates due to the reactivity of the carbon-halogen bonds. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes the halogen-bearing carbon atoms susceptible to nucleophilic attack. bhu.ac.in This reactivity allows for the sequential and regioselective displacement of the halogen atoms by a wide range of nucleophiles, including amines, alcohols, and thiols.

The chlorine atoms in compounds like 2,6-dichloropyrimidines act as excellent leaving groups, facilitating nucleophilic aromatic substitution reactions (SNAr). This property is extensively exploited in the synthesis of polysubstituted pyrimidines, which are scaffolds for many pharmaceutical agents. mdpi.comacs.org The ability to introduce different functional groups at specific positions on the pyrimidine ring enables the fine-tuning of a molecule's steric and electronic properties, which is a crucial aspect of modern drug design. nih.govgsconlinepress.com Consequently, dihalopyrimidines are key starting materials for creating libraries of compounds for high-throughput screening in the quest for new therapeutic agents. mdpi.comchemimpex.com

Structural Features and Chemical Reactivity of 4-(4-Bromophenyl)-2,6-dichloropyrimidine within the Pyrimidine Class

This compound is a polysubstituted heterocyclic compound with distinct structural and reactive sites. Its molecular architecture consists of a central pyrimidine ring, which is substituted at the C4 position with a 4-bromophenyl group and at the C2 and C6 positions with chlorine atoms.

PropertyValue
Molecular Formula C₁₀H₅BrCl₂N₂
Molecular Weight 303.97 g/mol
Appearance White to light yellow powder/crystal
Melting Point 98.0 to 102.0 °C
Table 1: Physicochemical Properties of this compound. chemimpex.comchemicalbook.com

Chemical Reactivity: The reactivity of this compound is dictated by its multiple functional groups.

Nucleophilic Substitution at the Pyrimidine Core: The C2 and C6 positions are electron-deficient and activated towards nucleophilic attack. The chlorine atoms at these positions can be sequentially displaced by various nucleophiles, providing a pathway to 2,4,6-trisubstituted pyrimidines. This reactivity is fundamental to its role as a synthetic intermediate. bhu.ac.inmdpi.com

Cross-Coupling at the Phenyl Ring: The carbon-bromine bond on the phenyl ring is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the formation of a new carbon-carbon bond, enabling the connection of the bromophenyl moiety to other aryl or vinyl groups. Research has shown that using electron-rich boronic acids in Suzuki couplings with this substrate can lead to good product yields. mdpi.com

The synthesis of the title compound itself involves the chlorination of its precursor, 5-(4-bromophenyl)pyrimidine-4,6-diol, typically using phosphorus oxychloride (POCl₃). chemicalbook.comatlantis-press.comatlantis-press.com

Reaction TypeReactive SiteReagents/ConditionsProduct Type
Nucleophilic Aromatic SubstitutionC2 and C6 positions of the pyrimidine ringNucleophiles (e.g., amines, alkoxides)2,6-disubstituted-4-(4-bromophenyl)pyrimidines
Suzuki-Miyaura CouplingC-Br bond of the bromophenyl groupAryl/heteroaryl boronic acids, Pd(0) catalyst, base4,6-dichloro-5-(biphenyl-yl)pyrimidines
Table 2: Key Reactions of this compound. mdpi.com

Research Objectives and Scope of Investigation for this compound

The primary research interest in this compound stems from its utility as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.comatlantis-press.com Its bifunctional nature, possessing reactive sites for both nucleophilic substitution and cross-coupling reactions, makes it a valuable building block for combinatorial chemistry and targeted drug synthesis.

A significant application of this compound is as a crucial intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. chemicalbook.comgoogle.com The synthetic route to Macitentan and related compounds leverages the distinct reactivity of the chloro and bromo substituents on the intermediate. acs.org

The scope of investigation for this compound extends to:

Pharmaceutical Development: Serving as a scaffold for creating novel therapeutic agents, particularly in the areas of antiviral and anticancer research. chemimpex.com

Organic Synthesis Methodology: Optimizing reaction conditions for selective functionalization at its different reactive sites. For example, studies have focused on optimizing bases and solvents for Suzuki coupling reactions to improve yields. mdpi.com

Materials Science: Its structural motifs can be incorporated into advanced materials, such as polymers or coatings, to confer specific properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrCl2N2 B3020465 4-(4-Bromophenyl)-2,6-dichloropyrimidine CAS No. 1490189-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQUQJADBOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490189-81-5
Record name 4-(4-bromophenyl)-2,6-dichloropyrimidine
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Synthetic Methodologies for 4 4 Bromophenyl 2,6 Dichloropyrimidine and Its Precursors

Overview of Established Synthetic Routes to Pyrimidine (B1678525) Cores

The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, owing to the prevalence of this motif in biologically significant molecules. The most common and widely utilized strategy for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a component containing a nitrogen-carbon-nitrogen (N-C-N) backbone. bu.edu.eg This [3+3] fragment condensation approach is highly versatile.

Key N-C-N synthons include amidines, ureas, thioureas, and guanidines. bu.edu.eg The three-carbon component is typically a 1,3-dicarbonyl compound or a functional equivalent, such as β-diketones, β-keto esters, or malonic esters and their derivatives. mdpi.comslideshare.net The reaction, often referred to as the Pinner synthesis when involving amidines, proceeds via a cyclocondensation mechanism. slideshare.net This fundamental approach allows for the assembly of a diverse array of substituted pyrimidines by varying the substituents on either the C-C-C or N-C-N fragments. mdpi.com

Detailed Synthetic Pathways for the Pyrimidine Ring Formation

Cyclocondensation Reactions Involving β-Diketones or Equivalents

The formation of the pyrimidine ring for precursors to 4-(4-bromophenyl)-2,6-dichloropyrimidine often begins with a molecule that already contains the 4-bromophenyl group. A common starting material is p-bromophenylacetic acid or its methyl ester. google.comgoogle.com This substrate is first converted into a suitable 1,3-dicarbonyl equivalent, specifically a malonic ester derivative. For instance, methyl p-bromophenylacetate can be reacted with dimethyl carbonate in the presence of a base like sodium methoxide (B1231860) to yield 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. google.com

This malonate derivative then serves as the C-C-C fragment in a cyclocondensation reaction with an N-C-N fragment such as formamidine (B1211174) hydrochloride. google.comgoogle.com The reaction cyclizes to form the pyrimidine core, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comatlantis-press.com This diol exists in tautomeric equilibrium with its more stable diketo form, 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione.

Step Reactants Reagents/Conditions Product Reference
Malonate SynthesisMethyl p-bromophenylacetate, Dimethyl carbonateSodium methoxide2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester google.com
Cyclocondensation2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester, Formamidine hydrochlorideBase (e.g., sodium methoxide)5-(4-bromophenyl)pyrimidine-4,6-diol google.com, google.com

Transformations of Pyrimidine Precursors to the 2,6-Dichloro Motif

The hydroxyl groups on the pyrimidine-4,6-diol precursor are readily converted to chloro substituents, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. The standard method for this transformation is treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comatlantis-press.com

The reaction involves heating 5-(4-bromophenyl)pyrimidine-4,6-diol in neat phosphorus oxychloride, sometimes with a catalyst, to yield the target compound's direct precursor. google.com A similar, well-established transformation is the synthesis of 2,4,6-trichloropyrimidine (B138864) from barbituric acid using POCl₃, often in combination with phosphorus pentachloride (PCl₅) or in the presence of a tertiary amine like dimethylaniline. google.comchemicalbook.comgoogle.com This chlorination step is crucial for activating the pyrimidine ring for further functionalization.

Precursor Chlorinating Agent(s) Conditions Product Reference
5-(4-Bromophenyl)pyrimidine-4,6-diolPhosphorus oxychloride (POCl₃)Heating/Reflux5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207) google.com
Barbituric acidPOCl₃, PCl₅ (or PCl₃ + Cl₂)Heating/Reflux2,4,6-Trichloropyrimidine google.com, google.com
2-Amino-4,6-dihydroxypyrimidinePOCl₃Reflux, presence of a tertiary amine2-Amino-4,6-dichloropyrimidine googleapis.com
Note: The cited synthesis is for the 5-substituted isomer, a direct analogue for the formation of the 4-substituted target compound.

Strategies for Introducing the 4-Bromophenyl Moiety

There are two primary strategies for introducing the 4-bromophenyl group onto the 2,6-dichloropyrimidine scaffold: pre-functionalization, where the aryl group is present before the pyrimidine ring is formed, and post-functionalization, where the group is attached to a pre-existing dichloropyrimidine ring.

Pre-functionalization of Pyrimidine Rings

The most direct synthesis of the title compound's isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, follows a pre-functionalization strategy. google.comgoogle.com This approach begins with a simple aromatic compound containing the desired 4-bromophenyl moiety and builds the heterocyclic ring upon it.

The synthetic sequence is as follows:

Esterification: p-Bromophenylacetic acid is converted to its methyl ester, methyl p-bromophenylacetate, using methanol (B129727) and a catalyst. google.com

Malonate Formation: The resulting ester undergoes a condensation reaction with dimethyl carbonate using a base like sodium methoxide to form dimethyl 2-(4-bromophenyl)malonate. google.com

Cyclization: This malonate derivative is then cyclized with formamidine hydrochloride to produce 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comgoogle.com

Chlorination: The final step involves the chlorination of the diol using phosphorus oxychloride to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comgoogle.com

This linear synthesis ensures the unambiguous placement of the 4-bromophenyl group at the desired position on the pyrimidine core.

Post-functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Negishi Coupling)

An alternative strategy involves attaching the 4-bromophenyl group to a pre-formed pyrimidine ring using modern palladium-catalyzed cross-coupling reactions. This post-functionalization approach typically starts with a readily available halogenated pyrimidine, such as 2,4,6-trichloropyrimidine.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov To synthesize the target compound via this method, 2,4,6-trichloropyrimidine would be reacted with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.

A key aspect of this reaction on polyhalogenated pyrimidines is regioselectivity. The chlorine atoms at the C4 and C6 positions are significantly more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed coupling than the chlorine at the C2 position. researchgate.netacs.org This differential reactivity allows for the selective mono-arylation at the C4/C6 position while leaving the C2 chlorine intact.

Parameter Common Reagents/Conditions Reference
Pyrimidine Substrate 2,4,6-Trichloropyrimidine or 4,6-Dichloropyrimidine (B16783) researchgate.net, researchgate.net
Boronic Acid (4-Bromophenyl)boronic acid mdpi.com
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand researchgate.net, mdpi.com, nih.gov
Base K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ researchgate.net, mdpi.com
Solvent Dioxane, Toluene, DMF, Acetonitrile (often with water) researchgate.net, mdpi.com

Negishi Coupling: The Negishi coupling is another effective C-C bond-forming reaction that couples an organozinc compound with an organic halide, also catalyzed by palladium or nickel complexes. wikipedia.org This reaction is noted for its high functional group tolerance and the high reactivity of the organozinc reagent. wikipedia.orgnih.gov In this context, a (4-bromophenyl)zinc halide would be coupled with 2,4,6-trichloropyrimidine. Similar to the Suzuki reaction, the coupling would be expected to occur preferentially at the more reactive C4 position. While less commonly employed than the Suzuki coupling for this specific transformation, it remains a viable and powerful alternative for the post-functionalization of pyrimidine rings. acs.org

Mechanistic Considerations of Arylation Reactions at C-4

The introduction of the 4-bromophenyl group at the C-4 position of a 2,6-dichloropyrimidine core is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The mechanism of this reaction is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The regioselectivity of this arylation, specifically the preference for the C-4 position over the C-2 position in dihalopyrimidines, is a critical mechanistic aspect. The reactivity of chloro-positions on the pyrimidine ring generally follows the order C-4(6) > C-2 » C-5. acs.org This preference is rooted in the electronic properties of the pyrimidine ring. The C-4 and C-6 positions are more electron-deficient than the C-2 position due to the inductive effects of the two nitrogen atoms. This heightened electrophilicity at C-4 facilitates the initial, often rate-determining, oxidative addition step of the palladium catalyst into the C-Cl bond. mdpi.com

Quantum mechanics (QM) analyses provide a deeper understanding of this selectivity. Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine (B19661) show that the LUMO is predominantly distributed at the C-4 position, with almost no distribution at C-2. wuxibiology.com This indicates that C-4 is the most favorable site for nucleophilic attack, which correlates with the oxidative addition step. Computational studies by Merlic and Houk, based on bond dissociation energies, also predict the observed preference for the initial coupling at the 4-chloro position. nih.gov

Interestingly, the choice of ligand on the palladium catalyst can exert significant control over this regioselectivity, sometimes even reversing the conventional preference. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, has been shown to promote C-4 selectivity in the cross-coupling of 2,4-dichloropyridines, a related substrate class. nih.gov This ligand-controlled selectivity suggests that the steric environment around the palladium center plays a crucial role in determining which C-Cl bond it interacts with. Conversely, ligand-free conditions, often involving palladium nanoparticles, have also been found to enhance C-4 selectivity, suggesting alternative mechanistic pathways may be at play. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, base, solvent, and temperature. The Suzuki-Miyaura reaction is highly sensitive to these conditions.

A systematic screening of these variables is crucial. For the Suzuki coupling of dichloropyrimidines with arylboronic acids, various palladium catalysts, bases, and solvents have been investigated to maximize yield and minimize reaction time. mdpi.comresearchgate.net

Catalyst System: The choice of palladium source and associated ligands is paramount. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst. mdpi.com Studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structural isomer, found that good yields were obtained using 5 mol % of Pd(PPh₃)₄. researchgate.netmdpi.com

Base and Solvent: The base and solvent system work in concert to facilitate the transmetalation step and maintain catalyst activity. A variety of bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) have been tested. mdpi.commdpi.com The solvent's polarity and its ability to dissolve both the organic and inorganic reagents are critical. Common solvents include 1,4-dioxane (B91453), toluene, and mixtures of solvents like DME/water or ethanol/toluene. mdpi.comnih.gov For instance, an effective one-pot double Suzuki coupling on 2,4-dichloropyrimidine found that alcoholic solvent mixtures provided much greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

The table below summarizes the optimization of a model Suzuki reaction for a C-4 arylation of a dichloropyrimidine, highlighting the impact of different conditions.

EntryCatalyst (mol %)BaseSolventTemp (°C)TimeYield (%)Reference
1Pd(PPh₃)₄ (3)K₂CO₃DME/H₂O8512 h75 mdpi.com
2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O8512 h63 mdpi.com
3Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O8512 h86 mdpi.com
4Pd(OAc)₂ (3) / PPh₃ (6)K₂CO₃1,4-Dioxane/H₂O8512 h81 mdpi.com
5Pd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O8512 h82 mdpi.com
6Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min94 mdpi.com

Data adapted from a study on 2,4-dichloropyrimidine and phenylboronic acid, illustrating general principles applicable to the target compound. mdpi.com

Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity refers to the preferential reaction at one position over another. As discussed mechanistically, the synthesis of 4-aryl-2,6-dichloropyrimidines is dominated by the inherent electronic preference for substitution at the C-4/C-6 positions over the C-2 position. acs.orgnih.gov This intrinsic regioselectivity is a cornerstone of synthetic strategies, allowing for the sequential and controlled introduction of different substituents. For example, in the reaction of 2,4,6-trichloropyrimidine, a Suzuki coupling will almost exclusively yield the 4-aryl-2,6-dichloropyrimidine product first. acs.org

However, this selectivity is not absolute and can be influenced by substituents on the pyrimidine ring. For instance, the presence of a strong electron-donating group at the C-6 position can alter the electronic distribution and lead to C-2 selective reactions in nucleophilic aromatic substitution (SNAr). wuxibiology.com While this is less common in Suzuki couplings, it highlights the tunability of regiochemical outcomes.

Chemoselectivity is the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the key chemoselective challenge is the mono-arylation of the dichloropyrimidine precursor. The Suzuki reaction conditions must be controlled to favor the formation of the mono-substituted product over the di-substituted by-product. This is typically achieved by using a stoichiometric amount (or slight excess) of the boronic acid relative to the dichloropyrimidine. researchgate.net

Further examples of chemoselectivity are seen in more complex pyrimidine systems. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with different amine nucleophiles under varying conditions can be directed to selectively displace either a chloro group or the methylsulfonyl group, demonstrating precise chemoselective control. researchgate.net

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.inkuey.net

Microwave-Assisted Synthesis: One of the most effective techniques for improving the synthesis of pyrimidine derivatives is the use of microwave irradiation. rasayanjournal.co.in As shown in the optimization table, microwave heating can dramatically reduce reaction times from hours to minutes and, in some cases, allow for significantly lower catalyst loadings while achieving excellent yields. mdpi.com This energy-efficient method minimizes the formation of by-products and represents a significant green improvement over conventional heating. researchgate.net

Green Catalysis and Solvents: The development of more sustainable catalytic systems is a key area of research. This includes the use of recyclable heterogeneous catalysts that can be easily separated from the reaction mixture and reused. kuey.net Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of the synthesis. rasayanjournal.co.inkuey.net Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are also inherently sustainable as they reduce the number of synthetic steps and purification stages required. nih.govorganic-chemistry.org A novel iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines exemplifies a sustainable pathway that generates only hydrogen and water as by-products. nih.govorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 4 4 Bromophenyl 2,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-6 Positions

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, a characteristic that is further amplified by the presence of two electronegative nitrogen atoms and two chlorine substituents. This electronic arrangement makes the C-2 and C-6 positions highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. mdpi.com These transformations proceed via the classical addition-elimination SNAr mechanism. nih.gov

4-(4-Bromophenyl)-2,6-dichloropyrimidine readily reacts with oxygen-based nucleophiles such as alkoxides and phenoxides. In the presence of a base, alcohols are converted to their corresponding alkoxides, which are potent nucleophiles that can displace one or both chlorine atoms. For instance, in reactions involving substrates like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of sodium hydroxide (B78521) in alcoholic solvents (methanol or ethanol) leads to the formation of alkoxide ions that compete with other nucleophiles present in the reaction mixture, resulting in the incorporation of an alkoxy group onto the pyrimidine ring. mdpi.com The reaction conditions, such as temperature and the nature of the base, can be modulated to control the extent of substitution.

Computational studies on related chloropyrimidines, such as 2-MeSO₂-4-chloropyrimidine, reveal that interactions like hydrogen bonding between the substrate and the incoming alkoxide can significantly influence the regioselectivity and lower the activation energy for substitution at a specific position. wuxiapptec.com

The reaction of dichloropyrimidines with nitrogen nucleophiles is a widely utilized method for the synthesis of substituted aminopyrimidines. Primary and secondary amines, anilines, and hydrazines can effectively displace the chloro substituents. Research on the closely related 4,6-dichloropyrimidine (B16783) has shown that monoamination can be achieved with sterically unhindered primary amines in high yield. nih.gov

The reaction conditions can be tuned to favor either mono- or di-substitution. For example, using an equimolar amount of the amine often leads to the mono-substituted product, while an excess of the amine or more forcing conditions can lead to the disubstituted compound. In some cases, the introduction of the second amino group requires palladium catalysis, particularly if the first substitution deactivates the ring towards further SNAr. nih.gov

Below is a table summarizing the monoamination of 4,6-dichloropyrimidine with various adamantane-containing amines, which serves as a model for the reactivity of the this compound scaffold.

Table 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines

Amine Nucleophile Product Yield (%)
N-(2-(1-adamantyloxy)ethyl)amine 6-Chloro-N-(2-(1-adamantyloxy)ethyl)pyrimidin-4-amine 99
N-((1-adamantyl)methyl)amine 6-Chloro-N-((1-adamantyl)methyl)pyrimidin-4-amine 65
N-(1-(1-adamantyl)ethyl)amine 6-Chloro-N-(1-(1-adamantyl)ethyl)pyrimidin-4-amine 76

Data derived from studies on 4,6-dichloropyrimidine. nih.gov

Sulfur-based nucleophiles, such as thiols (mercaptans) and their conjugate bases (thiolates), are generally excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. Thiolates, readily formed by treating thiols with a mild base, can displace the chlorine atoms on the pyrimidine ring to form thioethers. These reactions are typically efficient and can be performed under relatively mild conditions. The resulting aryl thioethers can be further oxidized to sulfoxides and sulfones if desired. The synthesis of various 2-thio-containing pyrimidines and their condensed analogs has been reviewed, highlighting the utility of this reaction class. nih.gov

In this compound, the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the first nucleophilic substitution can occur at either position with equal probability, leading to a single mono-substituted intermediate. The introduction of the first substituent, however, breaks this symmetry and influences the reactivity of the remaining chlorine atom.

If the first substituent is an electron-donating group (e.g., an amino group), it may decrease the electrophilicity of the pyrimidine ring, making the second substitution more difficult. In such cases, harsher reaction conditions or a change in mechanism (e.g., palladium-catalyzed amination) may be required to introduce a second nucleophile. nih.gov Conversely, an electron-withdrawing substituent may facilitate the second substitution.

This sequential reactivity allows for the controlled synthesis of unsymmetrically substituted pyrimidines. By using stoichiometric control of the first nucleophile, the mono-substituted intermediate can be isolated. This intermediate can then be reacted with a different nucleophile to generate a product with two distinct functional groups at the C-2 and C-6 positions. This stepwise approach is a powerful strategy for building molecular complexity. nih.gov

The SNAr reaction on dichloropyrimidines is understood to proceed through a well-established two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C-2 or C-6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and is stabilized by the ring nitrogen atoms. nih.gov

Leaving Group Elimination: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product.

Computational chemistry has provided deeper insights into the factors governing the reactivity and regioselectivity of these reactions. wuxiapptec.com Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), is often used to predict the most likely site for nucleophilic attack. For many dichloropyrimidines, the LUMO lobes are largest at the carbon atoms bearing the chlorine substituents, indicating their high electrophilicity. wuxiapptec.com In cases where selectivity is not easily predicted, calculations of the transition state energies for attack at different positions can reveal the favored reaction pathway. wuxiapptec.com Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, bypassing a discrete Meisenheimer intermediate. nih.govchemrxiv.org

Cross-Coupling Reactions Involving the Bromophenyl Substituent

The carbon-bromine bond on the 4-bromophenyl group is a versatile functional handle for palladium-catalyzed cross-coupling reactions. These reactions, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, are fundamental tools for forming new carbon-carbon bonds. nobelprize.org The most common transformations for aryl bromides are the Suzuki, Heck, and Sonogashira reactions. These reactions typically leave the dichloropyrimidine core intact, allowing for subsequent SNAr functionalization.

While specific cross-coupling studies on this compound are not widely reported, extensive research on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrates the feasibility and conditions for these transformations. The reactivity of the C-Br bond is primarily dictated by the phenyl ring and is not expected to differ significantly between these isomers.

A notable example is the Suzuki-Miyaura reaction, which couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new biaryl system. Studies have shown that 5-(4-bromophenyl)-4,6-dichloropyrimidine can be successfully coupled with a variety of aryl and heteroaryl boronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent. mdpi.comresearchgate.net Electron-rich boronic acids have been found to produce good yields. mdpi.com

The table below details the results of Suzuki-Miyaura coupling reactions performed on the C-Br bond of the isomer 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

Table 2: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids

Boronic Acid Base Solvent Product Yield (%)
Phenylboronic acid K₃PO₄ 1,4-Dioxane (B91453) 4,6-dichloro-5-([1,1'-biphenyl]-4-yl)pyrimidine 60
4-Methoxyphenylboronic acid K₃PO₄ 1,4-Dioxane 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine 85
4-Methylphenylboronic acid K₃PO₄ 1,4-Dioxane 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine 80
3-Chlorophenylboronic acid K₂CO₃ 1,4-Dioxane 4,6-dichloro-5-(3'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine 45
4-Fluorophenylboronic acid K₃PO₄ 1,4-Dioxane 4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine 70

Disclaimer: The experimental data presented is for the isomer 5-(4-Bromophenyl)-4,6-dichloropyrimidine, as specific studies on the 4-(4-Bromophenyl) isomer were not available in the searched literature. The reactions were catalyzed by Pd(PPh₃)₄. mdpi.comresearchgate.net

Other important cross-coupling reactions applicable to this substrate include:

The Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org

The Sonogashira Reaction: This involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures. wikipedia.orgnih.gov

These cross-coupling methodologies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of complex molecules by combining modifications at both the bromophenyl group and the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. The presence of three halogen atoms—two chlorine atoms on the electron-deficient pyrimidine ring and one bromine atom on the phenyl ring—allows for selective and sequential reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. In the case of this compound, the reaction can be directed to either the C-Br bond on the phenyl ring or the C-Cl bonds on the pyrimidine ring, depending on the reaction conditions and the catalyst system. Research on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has demonstrated that selective Suzuki coupling on the bromophenyl moiety is achievable. mdpi.com This suggests that similar selectivity can be expected for the 4-(4-bromophenyl) isomer.

Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This inherent difference in reactivity can be exploited for selective functionalization. For instance, the C-Br bond can be selectively coupled with an arylboronic acid under milder conditions, leaving the C-Cl bonds intact for subsequent transformations.

A study on 4,6-dichloropyrimidine derivatives has shown that mono-arylation can be achieved, followed by a second coupling at the remaining chloro-position. researchgate.net The reactivity of the chloro-positions on the pyrimidine ring is influenced by their electronic environment, with the C4 and C6 positions generally being more reactive than the C2 position in palladium-catalyzed reactions. acs.org

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation for this substrate. wikipedia.org Similar to the Suzuki coupling, the reaction can be performed selectively at the C-Br bond. The resulting alkynyl-substituted compound can then undergo further reactions at the chloro-positions of the pyrimidine ring. The Sonogashira coupling is a valuable tool for introducing structural diversity and creating precursors for more complex heterocyclic systems. nih.govlibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While less commonly reported for dichloropyrimidine derivatives compared to Suzuki and Sonogashira couplings, it represents a potential pathway for the introduction of alkenyl substituents. The reaction typically requires a palladium catalyst and a base. organic-chemistry.org The regioselectivity of the Heck reaction on the dichloropyrimidine core would likely favor the more reactive C6 position.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionReactive SiteTypical ReagentsPotential Products
Suzuki-Miyaura CouplingC-Br (phenyl ring) or C-Cl (pyrimidine ring)Arylboronic acid, Pd catalyst, baseBiaryl derivatives
Sonogashira CouplingC-Br (phenyl ring) or C-Cl (pyrimidine ring)Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted derivatives
Heck ReactionC-Br (phenyl ring) or C-Cl (pyrimidine ring)Alkene, Pd catalyst, baseAlkenyl-substituted derivatives

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. Nickel catalysts can often couple less reactive aryl chlorides and offer different selectivity profiles. For a substrate like this compound, nickel catalysis could provide complementary reactivity.

Nickel catalysts are effective in coupling aryl chlorides with a variety of partners, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). These reactions could be employed to introduce alkyl, aryl, or heteroaryl groups at the chloro-positions of the pyrimidine ring. The development of specific ligand systems for nickel has been crucial in expanding the scope and efficiency of these transformations. researchgate.net

Electrochemical nickel-catalyzed cross-coupling reactions have also been developed, offering a method that avoids the use of stoichiometric metallic reductants. chemrxiv.org This approach could be applicable for the functionalization of this compound.

Copper-Mediated Reactions

Copper-catalyzed or mediated reactions, particularly the Ullmann condensation, are well-established methods for the formation of C-N, C-O, and C-S bonds. For this compound, copper-mediated amination is a significant transformation.

The electron-deficient nature of the pyrimidine ring makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr). Copper catalysis can facilitate the coupling of amines, alcohols, and thiols with the chloro-positions, often under milder conditions than the uncatalyzed SNAr reaction. Recent advances have led to copper-catalyzed amination of aryl chlorides under mild conditions using specific diamine ligands. nih.govorganic-chemistry.org Such methodologies could be applied to selectively functionalize the C2 and C6 positions of the pyrimidine ring with various nitrogen nucleophiles.

Selective Functionalization of the Aryl Bromide

A key aspect of the reactivity of this compound is the potential for selective functionalization of the aryl bromide in the presence of the two chloro-substituents on the pyrimidine ring. As previously mentioned, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the basis for this selectivity.

A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated that various aryl and heteroaryl boronic acids could be coupled at the bromophenyl position with good yields using a Pd(PPh3)4 catalyst. mdpi.com The optimized conditions involved the use of K3PO4 as a base in 1,4-dioxane. This selective arylation of the bromophenyl ring furnishes products that retain the dichloropyrimidine core, which can then be subjected to further diversification.

This selectivity allows for a modular synthetic approach, where the bromophenyl moiety is modified first, followed by transformations at the pyrimidine ring. This stepwise functionalization is highly valuable for the construction of complex molecules and for creating libraries of compounds for biological screening. rsc.orgnih.gov

Table 2: Selective Suzuki Coupling of a Bromophenyl-Dichloropyrimidine Isomer
SubstrateCoupling PartnerCatalystBase/SolventProductReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh3)4K3PO4 / 1,4-Dioxane5-(biaryl-4-yl)-4,6-dichloropyrimidine derivatives mdpi.com

Reactivity of the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature governs its reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

Electrophilic Aromatic Substitution (if applicable under specific conditions)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult to achieve. researchgate.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. fiveable.meyoutube.com Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring.

For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups is usually required to activate the ring. In the case of this compound, the chloro- and bromophenyl groups are electron-withdrawing or weakly deactivating, further disfavoring electrophilic attack on the pyrimidine core. Therefore, under standard conditions, electrophilic aromatic substitution on the pyrimidine ring of this compound is not a favorable process.

Oxidation and Reduction Processes

Oxidation: The pyrimidine ring can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. The oxidation of pyrimidine derivatives can be achieved using various oxidizing agents such as peroxy acids. documentsdelivered.com The formation of an N-oxide can modify the electronic properties of the ring, potentially altering its reactivity in subsequent reactions. The reaction of pyrimidine derivatives with the oxide radical ion has also been studied. acs.org

Rearrangement and Ring-Opening Reactions (if observed)

Direct experimental evidence for rearrangement and ring-opening reactions of this compound is limited in the scientific literature. However, based on the general reactivity of pyrimidine derivatives, several potential transformation pathways can be considered.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This typically involves the isomerization of N-alkylated iminopyrimidines or related condensed heterocyclic systems where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov For this compound to undergo a classical Dimroth rearrangement, it would first need to be converted into a derivative containing an exocyclic amino or imino group at the C2 or C6 position, which could then potentially rearrange under acidic, basic, or thermal conditions. nih.gov The process generally proceeds through a ring-opening and subsequent ring-closure mechanism. nih.govbeilstein-journals.org

Another relevant transformation is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is distinct from a direct nucleophilic aromatic substitution (SNAr) and has been observed in the reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org In a hypothetical ANRORC reaction involving this compound, a potent nucleophile could initially attack an unsubstituted carbon atom of the pyrimidine ring, leading to the opening of the heterocyclic ring to form an acyclic intermediate, which then cyclizes to a new heterocyclic system. wikipedia.org

Base-catalyzed ring expansion and contraction reactions have also been observed for certain pyrimidine derivatives, although these are typically seen in more complex systems, such as tetrahydropyrimidines with specific activating groups. rsc.org The application of such conditions to this compound would be speculative without experimental validation.

Photochemical rearrangements of pyrimidine derivatives, including their N-oxides, have been reported, often leading to the formation of isomeric heterocyclic systems. wur.nl The exposure of this compound to UV light could potentially induce rearrangements, although the specific products would be difficult to predict without experimental data.

The table below outlines hypothetical conditions for potential rearrangement and ring-opening reactions based on general pyrimidine chemistry.

Reaction TypePotential Reagents and ConditionsPlausible Intermediate/Product Type
Dimroth Rearrangement 1. Conversion to an N-substituted aminopyrimidine.2. Treatment with acid or base, or heating. nih.govIsomeric aminopyrimidine derivative.
ANRORC Mechanism Strong nucleophiles (e.g., sodium amide in liquid ammonia). wikipedia.orgRing-opened nitrile intermediate followed by recyclization.
Base-Catalyzed Ring Transformation Strong bases (e.g., potassium tert-butoxide) at elevated temperatures. rsc.orgRing-expanded or contracted heterocycles (speculative).
Photochemical Rearrangement UV irradiation in a suitable solvent (e.g., methanol). wur.nlIsomeric heterocyclic compounds.

Exploration of Novel Reaction Pathways

The exploration of novel reaction pathways for this compound primarily revolves around leveraging its multiple reactive sites for selective functionalization. The presence of two distinct chloro substituents and a bromo-functionalized phenyl ring offers opportunities for sequential and site-selective transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for derivatizing halogenated heterocycles. While the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine is known to undergo Suzuki-Miyaura coupling at the bromophenyl moiety, this compound presents a more complex scenario with three potential coupling sites. mdpi.com The reactivity of the chloro substituents on the pyrimidine ring in palladium-catalyzed reactions is generally higher than that of the bromo group on the phenyl ring. Furthermore, the two chloro positions (C2 and C6) exhibit different reactivities, which can be exploited for selective functionalization. wuxiapptec.com The development of ligand-controlled palladium catalysis could enable site-selective cross-coupling reactions at either the C2 or C6 position, allowing for the stepwise introduction of different substituents. nih.gov

Beyond traditional cross-coupling, C-H activation presents a modern approach to forge new bonds. While the pyrimidine ring itself is electron-deficient, the 4-bromophenyl group offers sites for directed C-H functionalization. The use of directing groups in tandem with transition metal catalysts could enable the selective modification of the phenyl ring at positions ortho to the pyrimidine substituent. scripps.edu

The development of novel nucleophilic substitution reactions also continues to be an area of interest. The regioselectivity of SNAr reactions on dichloropyrimidines is highly dependent on the nature of the nucleophile and the reaction conditions. wuxiapptec.commdpi.com Exploring reactions with novel nucleophiles or under unconventional conditions could lead to the discovery of new selective functionalization methods for the pyrimidine core.

Dehalogenation reactions, either partial or complete, can also be considered a pathway to novel derivatives. Selective removal of one or more halogen atoms would provide access to less substituted pyrimidine scaffolds, which could then be subjected to further functionalization. nih.gov

The table below summarizes potential novel reaction pathways for this compound.

Reaction PathwayCatalyst/ReagentsPotential Outcome
Site-Selective Cross-Coupling Palladium catalysts with specific ligands (e.g., bulky N-heterocyclic carbenes). nih.govSelective functionalization at C2, C6, or the C-Br bond.
Directed C-H Activation Transition metal catalysts (e.g., Pd, Rh) with directing groups. scripps.eduFunctionalization of the bromophenyl ring ortho to the pyrimidine.
Novel SNAr Reactions Unconventional nucleophiles or reaction conditions. wuxiapptec.commdpi.comAccess to new substituted pyrimidine derivatives with controlled regioselectivity.
Selective Dehalogenation Reducing agents or catalytic hydrogenation. nih.govStepwise removal of halogen atoms to generate new pyrimidine scaffolds.

This table outlines potential avenues for the exploration of new chemical transformations of this compound based on modern synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of 4 4 Bromophenyl 2,6 Dichloropyrimidine and Its Derivatives

Single-Crystal X-Ray Diffraction Analysis

A search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for 4-(4-Bromophenyl)-2,6-dichloropyrimidine. Therefore, precise experimental data on its molecular geometry, including bond lengths and angles, are not available at this time.

Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, π-π stacking)

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its crystal lattice structure, including halogen bonding and π-π stacking.

Halogen Bonding: The presence of bromine and chlorine atoms on the molecule makes halogen bonding a significant potential contributor to the crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the bromine and chlorine atoms can interact with the nitrogen atoms of the pyrimidine (B1678525) ring of adjacent molecules. These interactions, denoted as C-Br···N and C-Cl···N, can lead to the formation of one-dimensional chains or more complex three-dimensional networks, providing stability to the crystal structure.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is largely determined by the rotational freedom around the single bond connecting the phenyl and pyrimidine rings. The dihedral angle between these two rings is a key conformational parameter.

Based on studies of the closely related compound 4-(4-Bromophenyl)-2,6-diphenylpyridine, it is expected that the phenyl and pyrimidine rings in this compound are not coplanar in the solid state. tcichemicals.com In the diphenyl analogue, the phenyl ring at the 4-position is twisted with respect to the central pyridine (B92270) ring, with a significant dihedral angle. tcichemicals.com This twisting is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyrimidine ring. A similar non-planar conformation is anticipated for this compound, which would minimize steric repulsion and lead to a more stable solid-state structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a compound with high accuracy.

Accurate Mass Determination and Elemental Composition

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (C, H, Br, Cl, N).

ElementIsotopeMass (amu)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Bromine⁷⁹Br78.918337
Chlorine³⁵Cl34.968853
Nitrogen¹⁴N14.003074

The elemental composition of this compound is C₁₀H₅BrCl₂N₂. The theoretical accurate mass for the [M+H]⁺ ion would be approximately 302.92. Mass spectrometry data for the constitutional isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), shows an [M+H]⁺ peak at m/z 302, which strongly supports this expected mass. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides valuable information about the structure of a molecule. For this compound, the fragmentation is likely to proceed through several key pathways. The molecular ion peak ([M]⁺) would be prominent. Subsequent fragmentation could involve the loss of chlorine atoms, the bromine atom, or cleavage of the bond between the two aromatic rings.

A plausible fragmentation pattern would include:

Loss of Cl: A peak corresponding to [M-Cl]⁺.

Loss of Br: A peak corresponding to [M-Br]⁺.

Cleavage of the C-C bond: Peaks corresponding to the [C₁₀H₅Cl₂N₂]⁺ (dichloropyrimidine fragment) and [C₆H₄Br]⁺ (bromophenyl fragment) ions.

The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and two chlorine atoms (with their two isotopes, ³⁵Cl and ³⁷Cl, in roughly a 3:1 ratio).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint and allow for the identification of characteristic functional groups.

Identification of Characteristic Functional Groups and Vibrational Modes

The vibrational spectrum of this compound can be understood by considering the contributions from the dichloropyrimidine and bromophenyl moieties.

Dichloropyrimidine Vibrational Modes: Based on studies of 4,6-dichloropyrimidine (B16783) and other substituted pyrimidines, the following characteristic vibrations are expected: nih.govaksci.com

C-Cl Stretching: Strong absorptions in the IR spectrum, typically in the range of 800-600 cm⁻¹.

Pyrimidine Ring Vibrations: A series of characteristic bands corresponding to C-N and C-C stretching modes within the ring, usually found in the 1600-1300 cm⁻¹ region.

Ring Breathing Modes: A symmetric vibration of the entire ring, which is often strong in the Raman spectrum.

C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the C-H bonds on the pyrimidine ring.

Bromophenyl Vibrational Modes: The 4-bromophenyl group will also exhibit its own set of characteristic vibrational modes:

C-Br Stretching: This vibration typically appears as a strong band in the far-infrared region, often below 600 cm⁻¹.

Aromatic C-C Stretching: Bands in the 1600-1450 cm⁻¹ region of the IR and Raman spectra.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The position of these strong bands in the IR spectrum (typically between 900 and 675 cm⁻¹) is indicative of the substitution pattern on the benzene (B151609) ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Ring Moiety
Aromatic C-H Stretch> 3000Bromophenyl, Dichloropyrimidine
Aromatic C=C Stretch1600 - 1450Bromophenyl
Pyrimidine Ring Stretch (C=N, C=C)1600 - 1300Dichloropyrimidine
Aromatic C-H Out-of-Plane Bend (para)850 - 800Bromophenyl
C-Cl Stretch800 - 600Dichloropyrimidine
C-Br Stretch< 600Bromophenyl

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule that possesses chromophoric properties. The compound this compound contains both a pyrimidine ring and a bromophenyl group, which together constitute a significant chromophoric system. The electronic absorption spectrum of this compound is characterized by transitions of electrons from lower energy molecular orbitals to higher energy ones, specifically the π→π* and n→π* transitions.

The aromatic nature of both the pyrimidine and the phenyl rings gives rise to delocalized π-electron systems. The absorption of ultraviolet or visible light can excite these π-electrons from their highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These are known as π→π* transitions and are typically associated with strong absorption bands. Additionally, the nitrogen atoms in the pyrimidine ring possess non-bonding electrons (n-electrons) in their lone pairs. These electrons can also be excited to an antibonding π* orbital, resulting in n→π* transitions, which are generally weaker in intensity compared to π→π* transitions.

While specific experimental spectra for this compound are not widely available in the literature, computational predictions indicate a strong absorption maximum (λmax) near 270 nm. vulcanchem.com This absorption is primarily attributed to π→π* transitions within the conjugated aromatic system of the molecule. vulcanchem.com The presence of electron-withdrawing groups, such as the bromine and chlorine atoms, can influence the energy of these transitions and, consequently, the position of the absorption maximum.

The electronic properties of the substituents on the pyrimidine ring play a crucial role in modulating the UV-Visible absorption characteristics. For instance, the introduction of various aryl groups at the 4- and 6-positions of a pyrimidine core has been shown to significantly impact the optical properties of the resulting compounds. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the energy gap between the HOMO and LUMO, leading to shifts in the absorption wavelength.

In related pyrimidine derivatives, characteristic absorption bands are often observed in the region of 250 nm to 390 nm, which are attributed to both π→π* and n→π* transitions. The solvent environment can also affect the electronic absorption spectra. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation.

Table 4.5.1: Predicted UV-Visible Spectroscopic Data for this compound

CompoundPredicted λmax (nm)Attributed Electronic Transition
This compound~270π→π*

Note: The data presented in this table is based on computational predictions. vulcanchem.com

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 2,6 Dichloropyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and properties.

Geometry Optimization and Ground State Electronic Structure

A foundational step in any computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of 4-(4-Bromophenyl)-2,6-dichloropyrimidine. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

Parameter Value
C-Cl Bond Lengths Predicted Value (Å)
C-N Bond Lengths Predicted Value (Å)
C-C Bond Lengths Predicted Value (Å)
C-Br Bond Length Predicted Value (Å)
Dihedral Angle (Pyrimidine-Phenyl) Predicted Value (°)

Note: This table is illustrative and requires data from a specific DFT calculation.

This optimized geometry is crucial as it forms the basis for all subsequent property calculations, ensuring they are performed on the most realistic representation of the molecule's ground state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.

A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed over the electron-deficient dichloropyrimidine ring.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO Predicted Value
LUMO Predicted Value
HOMO-LUMO Gap Calculated Difference

Note: This table is illustrative and requires data from a specific DFT calculation.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and potentially a region of positive potential on the bromine atom along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict spectroscopic data, which is essential for the characterization of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the structure of the molecule.

IR Frequencies: The calculation of vibrational frequencies can predict the Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as C-Cl, C-N, and C-Br stretching and bending vibrations.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectrum Peak/Shift Assignment
1H NMR Predicted δ (ppm) Aromatic Protons
13C NMR Predicted δ (ppm) Pyrimidine & Phenyl Carbons
IR Predicted ν (cm-1) C-Cl stretch, C=N stretch

Note: This table is illustrative and requires data from a specific DFT calculation.

Quantum Chemical Topology (QCT) and Bonding Analysis

QCT methods provide a deeper understanding of the chemical bonding within a molecule by analyzing the topology of the electron density.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density to partition a molecule into atomic basins. This analysis can characterize the nature of chemical bonds (covalent, ionic, etc.) through the properties of the electron density at bond critical points (BCPs). For this compound, an AIM analysis would quantify the covalent and polar nature of the C-Cl, C-N, and C-Br bonds, providing insights into their strength and reactivity.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within a molecule (intramolecular) and between molecules (intermolecular). For this compound, an NCI analysis would reveal crucial information about the forces that govern its three-dimensional structure and its interactions with other chemical species.

The analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of weak interactions are identified by low electron density and a low reduced density gradient. These interactions are then color-coded to distinguish between attractive and repulsive forces. For this compound, one would expect to observe:

Halogen Bonding: The bromine and chlorine atoms are electrophilic at their tips (σ-holes) and can engage in halogen bonding with nucleophilic regions. NCI analysis would visualize these interactions as attractive surfaces.

π-π Stacking: The bromophenyl and dichloropyrimidine rings are aromatic and can participate in π-π stacking interactions with other aromatic systems. The NCI plot would show broad, delocalized attractive surfaces between the rings.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen and chlorine atoms when interacting with suitable donor molecules.

A hypothetical data table from an NCI analysis might look like this:

Interaction TypeAtom 1Atom 2Interaction Energy (kcal/mol)
Halogen BondBrO (of a solvent molecule)-2.5
π-π StackingC (phenyl ring)C (pyrimidine ring)-3.1
van der WaalsClH (of another molecule)-0.8

This data is illustrative and not based on actual experimental results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule over time. An MD simulation of this compound, typically in a solvent box, would track the movement of each atom based on a force field that describes the interatomic forces.

Key insights from an MD simulation would include:

Conformational Flexibility: The simulation would reveal the preferred dihedral angle between the phenyl and pyrimidine rings and the extent of rotational freedom around the C-C single bond connecting them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Solvent Interactions: The simulation would show how solvent molecules (e.g., water, dioxane) arrange themselves around the solute, highlighting specific interactions like halogen bonding to the chlorine and bromine atoms. mdpi.com

Intermolecular Aggregation: By simulating multiple molecules of this compound, one could observe how they interact with each other, potentially forming dimers or larger aggregates through π-π stacking and halogen bonding.

A summary of hypothetical MD simulation results could be presented as follows:

Simulation ParameterValue
Simulation Time100 ns
SolventWater
Average Dihedral Angle (Phenyl-Pyrimidine)35° ± 5°
Key Intermolecular Interactionπ-π stacking

This data is illustrative and not based on actual experimental results.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound, such as nucleophilic aromatic substitution (SNAr). wuxibiology.com

By calculating the potential energy surface of a reaction, the energies of reactants, products, intermediates, and transition states can be determined. This allows for the calculation of the activation energy (energy barrier), which is a key determinant of the reaction rate. For the SNAr reaction of this compound with a nucleophile, density functional theory (DFT) calculations could be used to determine the energy barriers for substitution at the C2 and C6 positions of the pyrimidine ring. mdpi.com

A hypothetical energy profile for such a reaction is shown below:

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State (C2 substitution)+18.5
Intermediate (C2 substitution)+5.2
Transition State (C6 substitution)+19.1
Intermediate (C6 substitution)+5.8
Products-10.3

This data is illustrative and not based on actual experimental results.

The solvent can have a significant impact on reaction rates and mechanisms. Implicit or explicit solvent models can be incorporated into computational calculations to account for these effects. For the SNAr reaction of this compound, a polar aprotic solvent like 1,4-dioxane (B91453) might be used. mdpi.com Computational modeling could show how the solvent stabilizes charged intermediates and transition states, thereby lowering the energy barrier and accelerating the reaction.

Docking Studies

While docking is often associated with biological targets, it can also be used to study the interactions of a molecule with specific chemical motifs. For this compound, one could perform docking studies to understand its binding to a surface or a porous material. For instance, docking it into the structure of a metal-organic framework (MOF) could predict the strength and nature of the binding, which would be governed by non-covalent interactions like halogen bonding and π-π stacking. The results would be a binding score and a visualization of the binding pose.

Applications As a Versatile Synthetic Building Block in Organic Synthesis

Precursor for Diversified Pyrimidine (B1678525) Scaffolds via Regioselective Functionalization

The inherent electronic properties of the pyrimidine ring dictate the relative reactivity of the chlorine atoms at the 2- and 6-positions. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. nih.govmdpi.com This preferential reactivity allows for the sequential and controlled introduction of different nucleophiles, leading to the synthesis of unsymmetrically substituted pyrimidine derivatives.

While direct studies on 4-(4-Bromophenyl)-2,6-dichloropyrimidine are not extensively documented in publicly available literature, the principles of regioselective functionalization can be inferred from studies on analogous 2,4- and 4,6-dichloropyrimidines. For instance, the reaction of 2,4-dichloropyrimidines with amines often proceeds with high regioselectivity, favoring substitution at the 4-position. researchgate.netacs.org This selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst. For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product. acs.org

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed in a stepwise manner on dichloropyrimidine scaffolds. The first coupling typically occurs at the more reactive C4/C6 position, followed by a second coupling at the C2 position under different reaction conditions. nih.gov This sequential approach enables the introduction of two different aryl or heteroaryl groups onto the pyrimidine core.

The bromine atom on the phenyl ring adds another layer of synthetic utility. It can be selectively targeted for cross-coupling reactions, such as the Suzuki-Miyaura reaction, either before or after the functionalization of the dichloropyrimidine core. This three-point diversity allows for the generation of a vast number of structurally distinct pyrimidine-based molecules from a single starting material.

Table 1: Regioselective Reactions on Dichloropyrimidine Scaffolds

Reaction TypePosition of Initial ReactionTypical ConditionsReference(s)
Nucleophilic Aromatic Substitution (Amination)C4/C6Amine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMAc, BuOH) researchgate.netacs.org
Suzuki-Miyaura CouplingC4/C6Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) nih.govmdpi.com
Sonogashira CouplingC4/C2 (less selective)Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) nih.gov

Role in the Construction of Complex Polyheterocyclic Systems

The functional handles present in this compound make it an ideal starting material for the synthesis of fused polyheterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science. By introducing appropriate functional groups through regioselective substitution, intramolecular cyclization reactions can be triggered to form new heterocyclic rings fused to the pyrimidine core.

Common strategies involve the initial substitution of one or both chlorine atoms with nucleophiles containing a second reactive site. For example, reaction with an amino-thiol or amino-phenol could be followed by an intramolecular cyclization to form thieno[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, respectively. The synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives often starts from appropriately substituted pyrimidines. nih.govrsc.orgsemanticscholar.orgnih.gov

Similarly, the construction of pyrrolo[2,3-d]pyrimidines can be achieved from chloropyrimidine precursors through reactions with amino-acetals followed by cyclization. mdpi.comgoogle.comnih.govmdpi.comresearchgate.net Another important class of fused heterocycles, the pyrimido[4,5-d]pyridazines, can also be synthesized from dichloropyrimidine derivatives by reaction with hydrazine-containing building blocks. clockss.orgresearchgate.netoiccpress.comresearchgate.netnih.gov

The general synthetic approach involves a sequence of reactions where the dichloropyrimidine core is first elaborated with substituents that are then used to construct the new fused ring. The 4-(4-bromophenyl) group can be retained as a point of diversity or can be further modified at a later stage of the synthesis.

Integration into Materials Chemistry

The rigid, aromatic structure of the pyrimidine ring, combined with the potential for extensive functionalization, makes this compound an attractive monomer for the synthesis of novel polymers and a ligand for the construction of coordination compounds.

In polymer synthesis, dichloropyrimidines can undergo polycondensation reactions with suitable co-monomers. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, with aromatic diboronic acids or distannanes can lead to the formation of conjugated polymers. rsc.org Polymers containing the electron-deficient pyrimidine ring are of interest for their potential applications in organic electronics as n-type semiconductors. rsc.org The nitrogen atoms in the pyrimidine ring can also impart desirable properties such as pH sensitivity and the ability to participate in hydrogen bonding or coordinate with metal ions. rsc.org

Synthesis of Libraries of Pyrimidine Derivatives for Chemical Space Exploration

The concept of diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uknih.govscispace.comnih.gov The trifunctional nature of this compound makes it an excellent scaffold for the combinatorial synthesis of pyrimidine-focused libraries. capes.gov.bracs.orgnih.govnih.govnih.gov

By employing a split-and-pool synthesis strategy, the three reactive sites (C2-Cl, C6-Cl, and C-Br) can be independently functionalized with a variety of building blocks. For example, a library can be constructed by first reacting the C6-Cl position with a set of amines, followed by reaction of the C2-Cl position with a different set of nucleophiles (e.g., alcohols, thiols), and finally, a Suzuki coupling at the C-Br position with a range of boronic acids. This approach can rapidly generate a large library of compounds with diverse substituents and substitution patterns around the central pyrimidine core.

The use of solid-phase synthesis techniques can further streamline the library production process, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification of the final products. The resulting libraries of pyrimidine derivatives can then be screened against various biological targets to identify new hit compounds for drug development.

Potential as a Synthon for Carbon-Carbon and Carbon-Heteroatom Bond Formation

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a versatile synthon for the formation of multiple carbon-carbon and carbon-heteroatom bonds through a variety of modern cross-coupling reactions.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: As discussed previously, the chlorine and bromine atoms can serve as leaving groups in palladium-catalyzed Suzuki-Miyaura reactions with boronic acids or esters to form new C-C bonds with aryl, heteroaryl, or vinyl groups. nih.govmdpi.comresearchgate.net

Stille Coupling: This reaction involves the coupling of the halo-pyrimidine with organostannanes and is known for its tolerance of a wide range of functional groups. acs.org

Sonogashira Coupling: The formation of C(sp²)-C(sp) bonds can be achieved through the palladium/copper-catalyzed Sonogashira coupling with terminal alkynes. nih.gov

Heck Coupling: The reaction of the halo-pyrimidine with alkenes in the presence of a palladium catalyst and a base can be used to introduce alkenyl substituents.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halo-pyrimidine with a wide variety of primary and secondary amines, including anilines and heterocycles. researchgate.netacs.orgnih.gov

C-O and C-S Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the coupling of halo-pyrimidines with alcohols, phenols, and thiols to form ethers and thioethers, respectively.

The sequential and regioselective nature of these cross-coupling reactions on the this compound scaffold provides a powerful tool for the systematic construction of complex molecules with precise control over the final architecture.

Table 2: Cross-Coupling Reactions Utilizing Halogenated Pyrimidines

Reaction NameCoupling PartnerBond FormedCatalyst SystemReference(s)
Suzuki-MiyauraOrganoboron compoundsC-CPd catalyst, Base nih.govmdpi.comresearchgate.net
StilleOrganostannanesC-CPd catalyst acs.org
SonogashiraTerminal alkynesC-C (sp²-sp)Pd catalyst, Cu(I) co-catalyst nih.gov
HeckAlkenesC-CPd catalyst, Base
Buchwald-HartwigAminesC-NPd catalyst, Ligand, Base researchgate.netacs.orgnih.gov

Future Research Directions and Challenges

Development of Stereoselective Synthetic Routes

A significant challenge in the synthesis of pyrimidine (B1678525) derivatives is the control of stereochemistry, particularly when creating chiral centers. For derivatives of 4-(4-Bromophenyl)-2,6-dichloropyrimidine, the development of stereoselective synthetic routes is crucial for accessing specific, biologically active enantiomers or diastereomers. Future research will likely focus on asymmetric catalysis to introduce chirality.

Key Research Objectives:

Asymmetric C-H Functionalization: Developing methods to directly introduce substituents at the C-5 position of the pyrimidine ring or on the bromophenyl group in an enantioselective manner.

Chiral Catalysts: Designing novel chiral transition-metal catalysts or organocatalysts that can effectively control the stereochemical outcome of reactions at the pyrimidine core.

Stereoselective Cross-Coupling: Investigating stereoselective Suzuki or other cross-coupling reactions where chiral ligands can induce asymmetry in the final product.

The primary difficulty lies in the planar nature of the pyrimidine ring, making it challenging to create a chiral environment that can effectively differentiate between prochiral faces or groups. Overcoming this will require the design of highly sophisticated catalyst systems.

Exploration of Unconventional Activation Methods for Halogen Substituents

The two chlorine atoms at the C-2 and C-6 positions are primary sites for functionalization. While traditional nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are effective, future research should explore unconventional methods to activate these C-Cl bonds. mdpi.com Such methods could offer alternative reactivity, improved selectivity, and access to novel derivatives.

Emerging Activation Strategies:

Photocatalysis: Visible-light photocatalysis can generate radical intermediates from the C-Cl bonds, enabling novel transformations that are not accessible through traditional thermal methods. researchgate.netacs.org This could allow for the introduction of a wider range of functional groups under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis and functionalization of pyrimidine derivatives. tandfonline.comresearchgate.neteurekaselect.com This technique reduces reaction times compared to conventional heating and can promote reactions that are otherwise sluggish. tandfonline.comresearchgate.netfoliamedica.bg

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for activating C-Cl bonds through controlled reduction or oxidation, providing a green and sustainable alternative to conventional methods.

Metal-Free C-H Activation: Pyrimidine rings can act as directing groups for C-H activation at other positions on the molecule, offering pathways to functionalization without directly manipulating the halogen substituents initially. mdpi.comresearchgate.net

A key challenge is achieving selective activation of one chlorine atom over the other, which is essential for the stepwise synthesis of multifunctional pyrimidines.

Table 1: Comparison of Conventional vs. Unconventional Activation Methods

MethodMechanismPotential AdvantagesChallenges
Thermal SNAr / Cross-Coupling Ionic / Organometallic IntermediatesWell-established, predictableHarsh conditions, catalyst cost/toxicity
Photocatalysis Radical IntermediatesMild conditions, novel reactivity researchgate.netSubstrate scope, quantum yields
Microwave-Assisted Synthesis Rapid Dielectric HeatingDrastically reduced reaction times, higher yields tandfonline.comresearchgate.netScalability, thermal runaway risk
Electrochemistry Electron Transfer at Electrode SurfaceReagent-free, sustainableElectrode passivation, electrolyte compatibility

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. pharmtech.commdpi.com Integrating the synthesis and modification of this compound into flow chemistry platforms offers numerous advantages.

Benefits of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents or unstable intermediates at any given time, significantly improving process safety. bohrium.com

Precise Control: The precise control over parameters like temperature, pressure, and residence time in flow systems can lead to higher yields and purities. bohrium.comresearchgate.net

Scalability: Scaling up production is more straightforward in flow chemistry, often by simply running the system for a longer duration, as opposed to redesigning large batch reactors. researcher.life

Automation: Flow systems can be readily integrated with automated platforms for high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.

A significant challenge is the potential for channel clogging when solid reagents or products are involved. Developing robust, clog-free flow processes for multistep syntheses involving pyrimidine intermediates will be a key area of research. researchgate.net

Advanced in Silico Screening for Novel Reactivity and Transformations

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and discovering new transformations. nano-ntp.com Applying these in silico methods to this compound can accelerate research and guide experimental efforts.

Computational Approaches:

Molecular Docking and Dynamics: These methods can predict the binding affinity of pyrimidine derivatives to biological targets, guiding the design of new functional molecules. unair.ac.idresearchgate.netresearchgate.net

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to calculate reaction energy barriers, elucidate reaction mechanisms, and predict the regioselectivity of transformations.

Machine Learning (ML): ML models trained on large reaction datasets can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netscirp.orgacs.orgucla.edunih.gov For instance, an ML model could predict the most likely product when this compound is subjected to a novel set of reagents. acs.org

The accuracy of in silico predictions is highly dependent on the quality of the data used for model training and the sophistication of the underlying algorithms. researchgate.netucla.edu A primary challenge is the creation of comprehensive and accurately labeled datasets for pyrimidine chemistry to train reliable predictive models.

Table 2: Application of In Silico Methods in Pyrimidine Chemistry

TechniqueApplicationExpected Outcome
Molecular Docking Screening derivatives against protein targetsIdentification of potential bioactive compounds researchgate.net
DFT Calculations Modeling reaction pathwaysUnderstanding reaction mechanisms and selectivity
Machine Learning Predicting reaction outcomes and yieldsAccelerated discovery of new reactions and optimization ucla.edunih.gov

Design of Pyrimidine-Based Scaffolds with Tunable Reactivity

The this compound scaffold is an excellent starting point for creating a new generation of building blocks with tunable reactivity. nih.gov By strategically modifying the substituents, chemists can fine-tune the electronic properties and steric environment of the pyrimidine ring, thereby controlling the reactivity of specific sites.

Strategies for Tuning Reactivity:

Differential Halogen Reactivity: The two chlorine atoms can be selectively replaced in a stepwise manner, allowing for the controlled introduction of different functional groups at the C-2 and C-6 positions. The bromine on the phenyl ring provides a third reactive handle, typically for metal-catalyzed cross-coupling reactions.

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electron density of the entire molecule, influencing the reactivity of the C-Cl bonds towards nucleophiles or radical species.

Steric Hindrance: Incorporating bulky groups near one of the reactive sites can sterically hinder its approach, allowing for selective reaction at a less hindered position.

The ultimate goal is to develop a "toolkit" of pyrimidine-based building blocks where the reaction at each halogenated site can be precisely controlled, enabling the efficient and predictable synthesis of highly complex molecules. rsc.orgnih.govrsc.org This approach is foundational for applications in medicinal chemistry and materials science. researchgate.netgrowingscience.comorientjchem.org

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-2,6-dichloropyrimidine?

The synthesis of halogenated pyrimidines typically involves nucleophilic aromatic substitution or coupling reactions. A patent by Zhejiang Pioneer Sci-Tech (CN108997223A) outlines a method for preparing a structurally similar compound, 5-(4-Bromophenyl)-4,6-dichloropyrimidine, via a multi-step process starting from dichloropyrimidine precursors . Key steps include:

  • Chlorination : Using POCl₃ or PCl₅ to introduce chlorine atoms at the 4 and 6 positions of pyrimidine.
  • Suzuki coupling : Introducing the 4-bromophenyl group via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ or PdCl₂(dppf)) .
  • Purification : Recrystallization or column chromatography to isolate the product (typical yields: 70–85%).
ParameterDetails
Precursor2,4,6-Trichloropyrimidine (CAS 3934-20-1)
Coupling CatalystBis(triphenylphosphine)palladium(II) dichloride (CAS 13967-03-0)
Solvent SystemToluene/EtOH (3:1), reflux conditions

Q. What characterization techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm for the bromophenyl group) .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) provides precise bond lengths and angles, critical for distinguishing positional isomers (e.g., 4- vs. 5-substituted pyrimidines) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (F.W. 303.97) .
Key Crystallographic DataValues
Space groupP2₁/c (monoclinic)
Bond length (C-Cl)1.72–1.75 Å
Density (calc.)1.677 g/cm³

Advanced Research Questions

Q. How can SHELX programs be applied in crystallographic refinement for this compound?

The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For this compound:

  • Data handling : Import intensity data (HKL format) and refine anisotropic displacement parameters for Br and Cl atoms .
  • Twinned crystals : Use TWIN/BASF commands to model merohedral twinning (common in halogenated aromatics) .
  • Validation : Check R-factor convergence (target: <5%) and residual electron density maps (<0.3 eÅ⁻³) .

Example workflow:

   SHELXD → Structure solution via dual-space algorithm  
   SHELXL → Refinement with restraints for disordered Br/Cl positions  
   CCDC Deposition → Assign CCDC number for public access [[1, 7]]  

Q. How can DFT-D3 dispersion corrections improve computational modeling of this compound’s non-covalent interactions?

The DFT-D3 method (Grimme et al., 2010) enhances accuracy in modeling dispersion forces, critical for halogen bonding in this compound:

  • Parameterization : Use Becke-Johnson damping with PBE0 functional to calculate C-Br···Cl interactions .
  • Benchmarking : Compare computed lattice energies (e.g., -45 kcal/mol) with experimental sublimation enthalpies .
  • Three-body effects : Include Axilrod-Teller-Muto terms for π-stacking interactions in crystal packing .
DFT-D3 SettingsValues
Basis setdef2-TZVP
Dispersion coefficientsC6 = 30.0 (Br), 15.0 (Cl)
Convergence threshold1×10⁻⁶ Ha

Q. How to resolve contradictions in reaction yields from different synthetic protocols?

Discrepancies in yields (e.g., 61% vs. 95% for dichloropyrimidine precursors) may arise from:

  • Reagent purity : Trace moisture in POCl₃ reduces chlorination efficiency .
  • Catalyst loading : Optimal Pd(PPh₃)₄ use (2–5 mol%) balances cost and reactivity .
  • Workup protocols : Column chromatography vs. recrystallization impacts recovery .

Mitigation strategies :

  • Design a fractional factorial experiment (DoE) to test variables (temperature, solvent ratio).
  • Use HPLC-MS to monitor intermediate formation and identify bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.